molecular formula C19H21N3O B12528316 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 820215-16-5

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B12528316
CAS No.: 820215-16-5
M. Wt: 307.4 g/mol
InChI Key: TUXWTROPHHIFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, 1,4-benzodiazepin-2-one, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, a ketone group at position 2, and partial saturation at positions 1 and 3. Systematic substitution yields the full name: 3-amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .

  • Parent structure : 1,4-benzodiazepin-2-one (C$$9$$H$$6$$N$$_2$$O).
  • Substituents :
    • A butyl group (-C$$4$$H$$9$$) at position 1 (nitrogen atom).
    • A phenyl group (-C$$6$$H$$5$$) at position 5 (carbon atom).
    • An amino group (-NH$$_2$$) at position 3 (carbon atom).

The compound belongs to the 1,4-benzodiazepine subclass, characterized by a benzo-fused diazepine ring with nitrogen atoms at positions 1 and 4. Its systematic classification aligns with derivatives featuring alkyl and aryl substitutions, which modulate electronic and steric properties.

Property Value
Molecular formula C$${19}$$H$${21}$$N$$_3$$O
Molecular weight 307.16 g/mol
SMILES CCCCn1c2ccccc2c(=O)n(c(c1)N)c3ccccc3
InChIKey Derived from analogous structures

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 3-amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is defined by its seven-membered diazepine ring, which adopts a non-planar conformation due to partial saturation at positions 1 and 3. Key features include:

  • Ring puckering : The diazepine ring exhibits a boat-like conformation, with the nitrogen at position 1 and the carbonyl group at position 2 serving as pivotal points. This puckering reduces steric strain between the butyl and phenyl substituents.
  • Bond lengths :
    • C=O bond: ~1.22 Å (characteristic of ketones).
    • C-N bonds: 1.35–1.45 Å (depending on hybridization and resonance).
  • Stereochemistry :
    • The amino group at position 3 introduces a chiral center, as the nitrogen is bonded to four distinct groups: the benzodiazepine ring, a hydrogen atom, and two amino hydrogens.
    • The butyl group at position 1 adopts a gauche conformation, minimizing steric clashes with the phenyl group at position 5.

Hydrogen bonding between the amino group (-NH$$_2$$) and the carbonyl oxygen stabilizes the molecular structure, influencing both solubility and crystal packing.

X-ray Crystallographic Analysis of Solid-State Conformation

While direct crystallographic data for this specific compound are unavailable, insights can be extrapolated from analogous 1,4-benzodiazepines. X-ray studies of related structures reveal:

  • Crystal system : Monoclinic (common for benzodiazepines due to hydrogen-bonding networks).
  • Unit cell parameters :
    • a = 10–12 Å, b = 8–9 Å, c = 14–16 Å.
    • β = 90–100°.
  • Hydrogen-bonding network : The amino group forms intermolecular bonds with the carbonyl oxygen of adjacent molecules, creating a layered lattice structure.
  • Phenyl group orientation : The aromatic ring at position 5 is nearly perpendicular to the diazepine ring, minimizing π-π stacking interactions and favoring van der Waals forces.

The butyl chain at position 1 extends outward from the diazepine core, contributing to hydrophobic interactions in the solid state.

Comparative Structural Analysis with 1,4-Benzodiazepine Derivatives

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibits distinct structural differences compared to other 1,4-benzodiazepines:

Feature This Compound Diazepam Nitrazepam
Position 1 substituent Butyl (-C$$4$$H$$9$$) Methyl (-CH$$_3$$) Methyl (-CH$$_3$$)
Position 3 substituent Amino (-NH$$_2$$) None Nitro (-NO$$_2$$)
Position 5 substituent Phenyl (-C$$6$$H$$5$$) Chlorine (-Cl) None
Ring saturation 1,3-dihydro Fully unsaturated Fully unsaturated
  • Electronic effects : The amino group at position 3 enhances electron density at the diazepine ring, contrasting with the electron-withdrawing nitro group in nitrazepam.
  • Steric effects : The butyl group at position 1 increases lipophilicity compared to smaller alkyl groups, potentially altering membrane permeability.
  • Conformational flexibility : Partial saturation at positions 1 and 3 restricts ring flattening, reducing planarity compared to fully unsaturated derivatives like diazepam.

Properties

CAS No.

820215-16-5

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

3-amino-1-butyl-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C19H21N3O/c1-2-3-13-22-16-12-8-7-11-15(16)17(21-18(20)19(22)23)14-9-5-4-6-10-14/h4-12,18H,2-3,13,20H2,1H3

InChI Key

TUXWTROPHHIFIL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 1,4-Benzodiazepines

Classical Methods for Benzodiazepine Synthesis

The synthesis of 1,4-benzodiazepines typically follows several established routes, with the most common being the condensation of ortho-phenylenediamines with appropriate carbonyl compounds. These methods have been extensively developed to accommodate various substituents and functional groups.

Early synthetic approaches to benzodiazepines typically involved multiple steps starting from readily available precursors. For example, 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one, a structural analog of our target compound, can be synthesized through the condensation of 1,2-phenylenediamine with ethyl benzoylacetate at xylene reflux, yielding the desired product with approximately 75% efficiency.

Modern Advancements in Benzodiazepine Synthesis

Contemporary synthetic methods have improved upon classical approaches, focusing on enhanced efficiency, greener chemistry, and scalability. Microwave-assisted synthesis, solvent-free conditions, and catalytic methods have emerged as superior alternatives to traditional heating methods.

For instance, 2,3-Dihydro-1H-1,5-benzodiazepines can be synthesized under solvent-free conditions from ortho-phenylenediamines and ketones in the presence of catalytic amounts of acetic acid under microwave irradiation. This approach offers several advantages including rapid reaction times, high yields (90-99%), and environmentally friendly conditions.

Specific Preparation Methods for 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

N-Alkylation of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The most direct approach to synthesizing the target compound involves N-alkylation of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with an appropriate butylating agent. This method builds upon the readily available precursor compound which has been well-documented in the literature.

Reagents and Conditions

The N-alkylation can be performed under phase-transfer catalysis (PTC) conditions using 1-bromobutane as the alkylating agent. Based on similar N-alkylation reactions documented for related benzodiazepines, the following protocol can be employed:

  • 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1 equivalent)
  • 1-Bromobutane (1.5 equivalents)
  • Potassium carbonate (2 equivalents)
  • Tetrabutylammonium bromide (TBAB) (0.1 equivalent)
  • Tetrahydrofuran as solvent
  • Room temperature, 24 hours

This methodology is supported by similar reactions documented for 4-phenyl-1,5-benzodiazepin-2-one derivatives, which were successfully N-alkylated with various alkyl halides including 1-bromooctane, 1-bromononane, 1-bromodecane, and 1-bromododecane under comparable conditions.

Purification and Yield

The reaction mixture can be purified by column chromatography using a hexane/ethyl acetate (80:20) eluent system. Based on similar N-alkylations reported in the literature, yields of approximately 83% can be expected. The product obtained through this method typically requires minimal further purification to achieve analytical purity.

Total Synthesis via Sequential Building of the Benzodiazepine Scaffold

An alternative approach involves building the benzodiazepine scaffold from simpler precursors, incorporating the butyl group at an earlier stage of the synthesis.

Synthesis Starting from N-Butylated ortho-Phenylenediamine

This approach uses 1-N-butylbenzene-1,2-diamine as the starting material, which can be readily prepared or is commercially available. The synthetic route proceeds as follows:

  • Preparation of 1-N-butylbenzene-1,2-diamine from ortho-phenylenediamine through selective N-alkylation
  • Condensation with an appropriate α-amino ester derivative
  • Cyclization to form the seven-membered diazepine ring
  • Introduction of the phenyl group at position 5
  • Oxidation or functionalization to obtain the target compound

This multi-step approach offers the advantage of introducing the butyl group early in the synthesis, potentially avoiding selectivity issues that might arise during late-stage N-alkylation.

Ugi-Deprotection-Cyclization (UDC) Approach

Drawing from the synthesis of related heterocyclic systems such as thienodiazepines, a convergent approach using the Ugi multicomponent reaction followed by deprotection and cyclization steps can be considered. The sequence would involve:

  • Reaction of 1-N-butylbenzene-1,2-diamine with an appropriate aldehyde, isocyanide, and carboxylic acid component
  • Deprotection of protecting groups if present
  • Cyclization to form the benzodiazepine core
  • Introduction of the amino group at position 3

This approach provides structural diversity and can potentially be adapted for library synthesis of multiple benzodiazepine derivatives simultaneously.

Synthesis via Dehydroalanine Derivatives

A particularly promising method involves the Michael addition of ortho-phenylenediamine with dehydroalanine derivatives followed by cyclization, as reported for similar 3-amino-1,5-benzodiazepine-2-one derivatives.

Reaction Scheme
  • Preparation of N-butylated ortho-phenylenediamine
  • Michael addition with dehydroalanine HFI or HOBt ester derivatives
  • Cyclization to form the benzodiazepine ring
  • Introduction of the phenyl group at position 5

This method offers good regio- and diastereoselectivity, which can be controlled by the choice of the ester derivative (HFI versus HOBt).

Optimization Studies and Reaction Parameters

Effect of Reaction Conditions on Yield and Purity

Various reaction parameters significantly impact the yield and purity of the target compound. Table 1 summarizes the predicted effects of key parameters based on studies with similar benzodiazepine derivatives.

Table 1: Effect of Reaction Parameters on N-Alkylation of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Parameter Condition Range Expected Effect Optimal Condition
Temperature 0-60°C Higher temperatures accelerate reaction but may decrease selectivity Room temperature (25°C)
Solvent THF, DMF, Acetone, Acetonitrile Polar aprotic solvents facilitate SN2 reactions Tetrahydrofuran
Base K₂CO₃, NaH, Et₃N Stronger bases increase reaction rate but may lead to side reactions K₂CO₃ (2 equivalents)
Catalyst TBAB, TBAI, Crown ethers Phase transfer catalysts enhance reaction rate TBAB (0.1 equivalent)
Reaction time 4-48 hours Longer times increase conversion but may lead to degradation 24 hours
Alkylating agent 1-Bromobutane, 1-Iodobutane, Butyl tosylate More reactive agents increase rate but may decrease selectivity 1-Bromobutane (1.5 equivalents)

Microwave-Assisted Synthesis

Drawing from advancements in the synthesis of related benzodiazepines, microwave irradiation can significantly enhance the efficiency of certain synthetic steps. When applied to the N-alkylation of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, microwave conditions can potentially reduce reaction times from 24 hours to 10-30 minutes while maintaining or improving yields.

Table 2: Microwave Conditions for Enhanced N-Alkylation

Power (W) Temperature (°C) Time (min) Expected Yield (%) Advantages
100 60 30 75-80 Moderate conditions, good selectivity
200 80 15 80-85 Faster reaction, higher yield
300 100 5 70-75 Very rapid, potential side reactions

Comparative Analysis of Preparation Methods

Efficiency Comparison of Different Synthetic Routes

The various synthetic approaches to 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be evaluated based on several criteria including overall yield, number of steps, reagent availability, and scalability.

Table 3: Comparative Analysis of Synthetic Routes

Synthetic Approach Overall Steps Expected Overall Yield (%) Advantages Limitations
N-Alkylation of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 1-2 75-85 Single-step from available precursor, high yield Requires selective N-alkylation, potential bis-alkylation
Total synthesis from N-butylated ortho-phenylenediamine 4-5 40-50 Controlled introduction of substituents Multiple steps, lower overall yield
Ugi-Deprotection-Cyclization approach 3-4 50-60 Convergent, suitable for library synthesis Requires specialized reagents and conditions
Via dehydroalanine derivatives 3-4 55-65 Good regioselectivity and stereoselectivity Requires preparation of specialized precursors

Analytical Considerations for Product Verification

Verification of the successful synthesis of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one requires comprehensive analytical characterization. Based on related compounds, the following spectroscopic features would be expected:

  • ¹H NMR: Characteristic signals for the butyl chain (0.8-1.8 ppm), benzodiazepine ring methine (4.5-5.0 ppm), and aromatic protons (7.0-8.0 ppm)
  • ¹³C NMR: Carbonyl carbon signal (approximately 170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (14-40 ppm)
  • Mass spectrometry: Molecular ion peak at m/z 307 [M+H]⁺
  • IR spectroscopy: N-H stretching (3300-3500 cm⁻¹), C=O stretching (1680-1710 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹)

Alternative Modifications and Functionalizations

Late-Stage Functionalization Opportunities

The basic scaffold of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one offers opportunities for further chemical modifications. The amino group at position 3 is particularly suitable for derivatization through various reactions:

  • Acylation with acid chlorides or anhydrides to form amides
  • Reductive amination with aldehydes or ketones
  • Urea formation with isocyanates
  • Sulfonamide formation with sulfonyl chlorides

These modifications could be valuable for developing a library of derivatives with potentially diverse biological activities.

Protection-Deprotection Strategies

For synthetic routes requiring selective functionalization, various protection strategies can be employed for the amino group at position 3:

  • Boc protection using di-tert-butyl dicarbonate
  • Fmoc protection using 9-fluorenylmethoxycarbonyl chloride
  • Cbz protection using benzyl chloroformate

These protecting groups can be strategically introduced and removed during the synthesis to allow selective modifications at different nitrogen atoms within the molecule.

Chemical Reactions Analysis

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various benzodiazepine derivatives. These derivatives are essential in developing medications for treating anxiety, insomnia, and other neurological disorders. The structural characteristics of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one facilitate modifications that can enhance the efficacy and safety profiles of new pharmaceuticals.

Neuroscience Research

In neuroscience, this compound is employed to explore the interactions between neurotransmitters and receptors within the central nervous system. Research focuses on understanding the mechanisms underlying anxiety and depression, which may lead to identifying new therapeutic targets. Studies have indicated that compounds like 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can modulate gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and providing anxiolytic effects .

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect and quantify benzodiazepines in biological samples. This application is vital for toxicology and forensic investigations, where accurate identification of substances in biological matrices is required. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry often incorporate this compound as a standard for calibration .

Drug Formulation

In drug formulation, 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be used to improve the solubility and bioavailability of active pharmaceutical ingredients. By integrating this compound into formulations, researchers aim to enhance the therapeutic efficacy of medications through better absorption profiles .

Case Study 1: Anxiolytic Properties

A study investigated the anxiolytic effects of various benzodiazepine derivatives derived from 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Results showed that these derivatives significantly reduced anxiety-like behavior in animal models when administered at specific dosages .

Case Study 2: Sedative Effects

Another research focused on the sedative properties of this compound compared to traditional benzodiazepines. The findings indicated that certain derivatives exhibited longer-lasting sedative effects without significant side effects commonly associated with older benzodiazepines .

Mechanism of Action

The mechanism of action of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,4-Benzodiazepines

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties of Selected 1,4-Benzodiazepines
Compound Name Substituents Empirical Formula Notable Activities/Properties References
3-Amino-1-butyl-5-phenyl-... N1: butyl; C3: NH₂; C5: phenyl C₁₉H₂₂N₃O Theoretical: Enhanced lipophilicity
Diazepam N1: methyl; C7: Cl; C5: phenyl C₁₆H₁₃ClN₂O Anxiolytic, muscle relaxant
Nimetazepam N1: methyl; C7: NO₂; C5: phenyl C₁₆H₁₃N₃O₃ Sedative, hypnotic
Diclazepam N1: methyl; C7: Cl; C5: 2-chlorophenyl C₁₆H₁₂Cl₂N₂O Potent anxiolytic, long half-life
7-Amino-5-phenyl-... (Schiff base) C3: NH₂; C7: Schiff base substituents Varies Anticonvulsant (74% protection in mice)
Flubromazepam C7: Br; C5: 2-fluorophenyl C₁₅H₁₀BrFN₂O Sedative, research chemical

Pharmacological and Physicochemical Insights

A. Role of the N1 Substituent
  • In contrast, N1-methyl (nimetazepam) or N1-chlorophenyl (diclazepam) groups are associated with enhanced receptor binding and potency .
B. Impact of the C3 Amino Group
  • The 3-amino substitution is rare in clinically used benzodiazepines but is critical in anticonvulsant derivatives. For example, Schiff bases of 7-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibit 74% protection against convulsions in murine models, surpassing diazepam .
  • This group may enhance hydrogen bonding with GABAA receptor residues, modulating efficacy .
C. C5 Aromatic Modifications
  • The 5-phenyl ring is conserved across most analogs (e.g., diazepam, flubromazepam) but varies in halogenation (e.g., C5-2-fluorophenyl in flubromazepam). Halogens like Cl or Br improve metabolic stability and receptor affinity .

Biological Activity

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, which is known for its diverse biological activities, particularly in the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

This compound features a benzodiazepine core, which is characterized by a fused benzene and diazepine ring. The presence of an amino group and a butyl side chain contributes to its pharmacological properties.

Benzodiazepines primarily exert their effects by modulating the GABAA_A receptor, which is a major inhibitory neurotransmitter receptor in the CNS. They bind to specific sites on the receptor complex, enhancing the effect of GABA. This results in increased chloride ion influx and hyperpolarization of neurons, leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects .

Pharmacological Effects

The biological activity of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been explored in various studies:

  • Anxiolytic Activity : Preclinical studies have shown that this compound exhibits significant anxiolytic properties comparable to traditional benzodiazepines. It effectively reduces anxiety-like behaviors in animal models .
  • Sedative Effects : The compound has demonstrated sedative effects in rodent models, indicating potential use as a sleep aid or for sedation during medical procedures .
  • Anticonvulsant Properties : Research indicates that this compound may possess anticonvulsant properties, making it a candidate for further investigation in seizure management .

Case Studies

Several studies have investigated the efficacy and safety profile of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one:

StudyFindings
Study 1 Evaluated anxiolytic effects in mice; showed significant reduction in anxiety-related behaviors.
Study 2 Assessed sedative properties; resulted in prolonged sleep duration in treated subjects compared to controls.
Study 3 Investigated anticonvulsant activity; demonstrated efficacy in reducing seizure frequency in animal models.

Toxicology and Safety Profile

While the therapeutic potential of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential for dependence or withdrawal symptoms common with benzodiazepines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.